2-Fluoro-4-formyl-5-nitrobenzoic acid
Description
Significance of Multifunctionalized Aromatic Scaffolds in Modern Organic Synthesis
Multifunctionalized aromatic scaffolds are organic molecules, typically based on a benzene (B151609) ring, that bear several different functional groups. mdpi.com These scaffolds are of paramount importance in modern organic synthesis for several reasons. They serve as sophisticated starting materials that enable the efficient construction of complex target molecules, often reducing the number of synthetic steps required compared to using simpler, monofunctionalized precursors. acs.org This efficiency is a cornerstone of contemporary chemical synthesis, aiming for more sustainable and cost-effective processes.
The strategic placement of multiple functional groups on an aromatic ring allows for regioselective reactions, where one functional group directs the reactivity of another or influences subsequent substitutions on the ring itself. This inherent control is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where precise molecular architecture is essential for function. ontosight.ainih.gov Furthermore, the development of porous aromatic frameworks (PAFs) and metal-organic frameworks (MOFs) highlights the utility of multifunctional building blocks in creating materials with tailored properties for applications in catalysis, gas storage, and drug delivery. nih.govacs.org
Historical Context and Evolution of Fluorinated, Formylated, and Nitrated Benzoic Acid Chemistry
The chemistry of substituted benzoic acids has a rich history, evolving from simple derivatives to complex, polyfunctionalized molecules. The introduction of nitro groups onto aromatic rings, a classic electrophilic aromatic substitution, has been a fundamental transformation for over a century, primarily used to create intermediates for dyes and pharmaceuticals. Similarly, the formylation of aromatic rings provides a key aldehyde functional group, a gateway to a vast array of subsequent chemical modifications.
The incorporation of fluorine into aromatic molecules is a more recent, yet profoundly impactful, development. The unique electronic properties of fluorine—its high electronegativity and relatively small size—can dramatically alter the physical, chemical, and biological properties of a molecule. Processes for preparing fluorinated benzoic acids have been a subject of significant research, driven by their utility as starting materials for quinolone antibacterial agents and other bioactive compounds. google.com Early methods often involved multi-step sequences, but research has continually sought more direct and efficient routes, including nucleophilic fluorination techniques. google.comarkat-usa.org The synthesis of molecules combining these three distinct functionalities—fluoro, formyl, and nitro—on a benzoic acid core represents a convergence of these historical streams, aimed at creating highly versatile and reactive chemical intermediates. google.comgoogle.com
Structural Characteristics and Inherent Reactivity Potential of 2-Fluoro-4-formyl-5-nitrobenzoic Acid
This compound is a highly substituted benzene derivative. Its reactivity is governed by the interplay of its four distinct functional groups: a carboxylic acid (-COOH), a fluorine atom (-F), a formyl group (-CHO), and a nitro group (-NO₂).
Structural Features: The molecule's structure is characterized by significant electronic effects.
Electron-Withdrawing Groups: The nitro, formyl, and carboxylic acid groups are all potent electron-withdrawing groups. They act through both inductive and resonance effects, significantly reducing the electron density of the aromatic ring.
Fluorine's Dual Role: The fluorine atom also exerts a strong electron-withdrawing inductive effect but a weaker electron-donating resonance effect.
Steric Hindrance: The substitution pattern creates steric environments that can influence the accessibility of each functional group to reacting species.
Inherent Reactivity Potential: The combination and positioning of these groups create a unique reactivity profile.
Aromatic Ring: The heavily electron-deficient nature of the benzene ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly displacement of the fluorine atom, which is activated by the ortho carboxylic acid and para nitro group. Electrophilic aromatic substitution, conversely, is strongly disfavored.
Carboxylic Acid Group: The -COOH group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation. Its acidity is enhanced by the presence of the other electron-withdrawing groups.
Formyl Group: The aldehyde functionality is a site for nucleophilic attack, enabling reactions like oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines, oximes, and cyanohydrins.
Nitro Group: The nitro group can be reduced to an amine (-NH₂), a transformation that dramatically alters the electronic character of the ring from electron-poor to electron-rich and provides a new nucleophilic site. youtube.com This functional group interchange is a powerful synthetic tool.
This constellation of reactive sites allows for a programmed sequence of reactions, where the unique properties of one group can be exploited while others are preserved for later steps, making it a valuable intermediate in multi-step synthesis. researchgate.net
Table 1: Physicochemical Properties of Related Compounds Specific experimental data for this compound is not widely available. The table below lists properties for structurally similar compounds to provide context.
| Property | 2-Fluoro-5-nitrobenzoic acid | 2-Fluoro-4-nitrobenzoic acid |
| Molecular Formula | C₇H₄FNO₄ | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol nih.gov | 185.11 g/mol nih.gov |
| Melting Point | 142-144 °C chemicalbook.com | 174.5-176.0 °C chemicalbook.com |
| Appearance | White to light yellow crystalline powder chemicalbook.com | White crystalline solid chemicalbook.com |
| Solubility | Soluble in chloroform (B151607) and ethanol (B145695) chemicalbook.comchemicalbook.com | Data not specified |
Overview of Research Trajectories and Academic Contributions Related to This Compound Class
Research involving highly functionalized nitrobenzoic acids has largely focused on their application as building blocks for more complex molecular targets. The academic contributions in this area demonstrate the utility of these compounds as versatile intermediates.
Key research trajectories include:
Synthesis of Heterocyclic Compounds: The multiple reactive sites are ideal for constructing heterocyclic ring systems. For example, related compounds like 2-fluoro-5-nitrobenzoic acid are used in the solid-phase synthesis of dibenz[b,f]oxazepin-11(10H)-ones and other oxazepines through nucleophilic aromatic substitution of the fluorine atom. chemicalbook.com
Pharmaceutical and Agrochemical Intermediates: Fluorinated and nitrated benzoic acids are known intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid is an important intermediate for the pesticide saflufenacil. google.com The title compound serves a similar role as a precursor for molecules with potential biological activity.
Probes for Bioimaging: The reactivity of the fluoro and nitro groups can be exploited to create fluorescent probes. 2-Fluoro-5-nitrobenzoic acid has been used to synthesize probes for detecting nucleophiles like hydrazine (B178648) and endogenous hydrogen polysulfide. guidechem.comossila.com
Development of Synthetic Methodologies: The synthesis of these complex scaffolds itself is a research focus. Studies report various methods for nitration and fluorination of benzoic acid precursors, aiming to improve yields and regioselectivity. google.comchemicalbook.com The conversion of these intermediates into other useful derivatives, such as the corresponding nitriles, is also an area of investigation. google.com
Structure
3D Structure
Properties
Molecular Formula |
C8H4FNO5 |
|---|---|
Molecular Weight |
213.12 g/mol |
IUPAC Name |
2-fluoro-4-formyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H4FNO5/c9-6-1-4(3-11)7(10(14)15)2-5(6)8(12)13/h1-3H,(H,12,13) |
InChI Key |
HVBZBBJIJKEMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)[N+](=O)[O-])C=O |
Origin of Product |
United States |
In Depth Reactivity and Mechanistic Investigations of 2 Fluoro 4 Formyl 5 Nitrobenzoic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, allowing for the synthesis of numerous derivatives. Its reactivity is enhanced by the electron-withdrawing substituents on the benzene (B151609) ring, which increase the electrophilicity of the carboxyl carbon.
Esterification, Amidation, and Peptide Coupling Reactions
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols. This transformation is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating to drive the reaction to completion by removing the water formed. google.com For nitro-substituted benzoic acids, two-stage esterification processes can be employed to achieve high yields and purity. google.com This involves an initial reaction, followed by the removal of water and excess alcohol, and then a second esterification step. google.com
Amidation: Amide bond formation is achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the lower nucleophilicity of amines compared to alcohols, the carboxylic acid often requires activation. A plethora of coupling reagents developed for peptide synthesis are effective for this purpose. luxembourg-bio.comresearchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly used. peptide.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. For instance, nitro-substituted benzoic acids have been successfully coupled to amines and amino acid esters using reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ) or by first converting the acid to its more reactive acyl chloride. thieme-connect.deresearchgate.net
Peptide Coupling: The principles of amidation extend to the formation of peptide bonds. In peptide synthesis, 2-Fluoro-4-formyl-5-nitrobenzoic acid can be coupled to the N-terminus of a peptide or an amino acid ester. The use of coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to facilitate the reaction and suppress potential side reactions, such as racemization. peptide.com
Table 1: Representative Conditions for Carboxylic Acid Derivatization
| Transformation | Reagent(s) | Catalyst/Additive | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Esterification | Methanol (B129727) | Conc. H₂SO₄ | Methanol | Reflux, 1 hr | Methyl 2-fluoro-4-formyl-5-nitrobenzoate |
| Amidation | Benzylamine | DIC, HOPO | Aqueous media | Room Temp | N-benzyl-2-fluoro-4-formyl-5-nitrobenzamide |
| Peptide Coupling | Glycine methyl ester | HBTU, DIPEA | DMF | Room Temp | Methyl N-(2-fluoro-4-formyl-5-nitrobenzoyl)glycinate |
This table presents plausible reaction conditions based on standard organic chemistry methodologies.
Formation of Carboxylic Acid Derivatives (e.g., acyl chlorides, anhydrides)
To enhance the reactivity of the carboxylic acid, it can be converted into more electrophilic derivatives like acyl chlorides or anhydrides.
Acyl Chlorides: The most common method for synthesizing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). chemguide.co.uk This reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk Other reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed. libretexts.orglibretexts.org The resulting 2-fluoro-4-formyl-5-nitrobenzoyl chloride is a highly reactive intermediate for subsequent acylation reactions. Nitrobenzoic acids are known to form their corresponding nitrobenzoyl chlorides with chlorinating agents. chemcess.com
Acyl Fluorides: Acyl fluorides can be synthesized directly from carboxylic acids using various deoxyfluorinating reagents. beilstein-journals.orgorganic-chemistry.org They are valuable as they are more stable towards hydrolysis than acyl chlorides but still exhibit high reactivity for acylation, often with fewer side reactions. beilstein-journals.org
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by reacting the acyl chloride with the sodium salt of the carboxylic acid. Mixed anhydrides, which are also effective acylating agents, can be prepared by reacting the carboxylic acid with another acyl chloride or chloroformate.
Transformations Involving the Aldehyde Moiety
The aldehyde group (-CHO) is a versatile functional group that can undergo a wide range of transformations, including reduction, oxidation, and nucleophilic addition.
Reductive Transformations to Alcohols and Alkanes
Reduction to Alcohols: The aldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the nitro group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, as it typically does not reduce nitro groups or carboxylic acids. jsynthchem.com More potent reagents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but would likely reduce the nitro and carboxylic acid groups as well. A study demonstrated that aromatic nitroaldehydes can be selectively reduced to the corresponding nitroalcohols in high yields using thiourea (B124793) dioxide in an aqueous alkali-ethanolic system. researchgate.net
Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group (alkane) can be achieved through methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions. However, the conditions for these reactions must be chosen carefully to avoid reduction of the nitro group. Catalytic hydrogenation is another method, though it often reduces nitro groups readily. masterorganicchemistry.com Reductive amination, coupling the aldehyde with an amine source under reducing conditions, can also be a pathway. nih.govresearchgate.netfrontiersin.org
Oxidative Pathways to Carboxylic Acid Derivatives
The aldehyde group can be oxidized to a second carboxylic acid group, yielding 2-fluoro-5-nitroisophthalic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent (silver nitrate (B79036) in ammonia). An efficient method for oxidizing electron-rich aromatic aldehydes uses an improved aqueous basic hydrogen peroxide system. researchgate.net The presence of the electron-withdrawing nitro and fluoro groups on the ring may necessitate harsher conditions for oxidation compared to electron-rich benzaldehydes. Side-chain oxidation of alkyl groups on aromatic rings to carboxylic acids is a well-established reaction, often using hot acidic permanganate. libretexts.org
Nucleophilic Addition and Condensation Reactions (e.g., Wittig, Knoevenagel)
The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles.
Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. organic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium (B103445) salt treated with a base). quizlet.com The nature of the ylide determines the stereochemistry of the resulting alkene. For example, reacting this compound with (carbmethoxymethyl)triphenylphosphonium bromide would yield an acrylic acid derivative. chegg.com Wittig reactions with 4-nitrobenzaldehyde (B150856) are well-documented. chegg.comlookchem.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to form a C=C double bond. wikipedia.org Knoevenagel condensations of 4-nitrobenzaldehyde with active methylene compounds like malononitrile and 1,3-dihydroindol-2-one are known to proceed efficiently. researchgate.netunifap.brresearchgate.net
Table 2: Representative Transformations of the Aldehyde Moiety
| Transformation | Reagent(s) | Catalyst/Base | Product |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | - | 2-Fluoro-4-(hydroxymethyl)-5-nitrobenzoic acid |
| Oxidation | Potassium permanganate (KMnO₄) | H₂SO₄ (catalytic) | 2-Fluoro-5-nitroisophthalic acid |
| Wittig Reaction | Ph₃P=CH₂ (Methylenetriphenylphosphorane) | - | 2-Fluoro-5-nitro-4-vinylbenzoic acid |
| Knoevenagel Condensation | Malononitrile | Piperidine | 2-Fluoro-4-(2,2-dicyanovinyl)-5-nitrobenzoic acid |
This table presents plausible reaction outcomes based on established chemical reactions.
Multicomponent Reactions (MCRs) Incorporating the Aldehyde Functionality
The aldehyde group of this compound serves as a key electrophilic component for participation in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. nih.gov The Ugi and Passerini reactions are prominent examples of MCRs where the aldehyde functionality is central.
The Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govbeilstein-journals.org In this context, this compound can function as the aldehyde component. The reaction is favored in polar protic solvents like methanol or ethanol (B145695). beilstein-journals.org The general mechanism begins with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This iminium ion is attacked by the isocyanide, and a subsequent Mumm rearrangement with the carboxylate yields the final dipeptide-like product. nih.govnih.gov
The Passerini three-component reaction (Passerini-3CR) is another significant MCR that utilizes an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov This reaction typically proceeds via a concerted, trimolecular mechanism in aprotic solvents, where the reactants combine in a single step through a cyclic transition state. nih.govresearchgate.net The versatility of these reactions allows for the rapid generation of complex molecular scaffolds from simple precursors, making them valuable tools in combinatorial chemistry and drug discovery. wikipedia.orgmdpi.com
| Reaction Type | Reactants with this compound | General Product Structure |
|---|---|---|
| Ugi-4CR | Amine (e.g., Aniline), Carboxylic Acid (e.g., Acetic Acid), Isocyanide (e.g., tert-Butyl isocyanide) | α-Acylamino carboxamide |
| Passerini-3CR | Carboxylic Acid (e.g., Benzoic Acid), Isocyanide (e.g., Cyclohexyl isocyanide) | α-Acyloxy carboxamide |
Reactivity at the Nitro Group
Reduction Reactions to Amino Derivatives
The nitro group of this compound is readily susceptible to reduction, providing a synthetic handle to introduce an amino group, which is a versatile precursor for further functionalization. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this with high efficiency. scispace.com
Common methods for this reduction include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and provides high yields. For instance, the nitro group in the related compound 2-Fluoro-5-methoxy-4-nitrobenzoic acid can be effectively reduced using H₂ with a Pd catalyst.
Metal-Acid Systems: Classic reduction methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com These reactions proceed via a series of single-electron transfers from the metal.
Transfer Hydrogenation: An alternative to using gaseous hydrogen involves transfer hydrogenation, where a source other than H₂ provides the hydrogen. Common hydrogen donors include hydrazine (B178648) (N₂H₄), ammonium (B1175870) formate, or cyclohexene, often used with a Pd/C catalyst. scispace.com
The choice of reducing agent is critical to ensure chemoselectivity, as other functional groups in the molecule (aldehyde, carboxylic acid) could potentially be reduced under harsh conditions. scispace.com
| Reagent/System | Typical Conditions | Notes on Selectivity |
|---|---|---|
| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | Generally high selectivity for the nitro group; may reduce aldehydes under forcing conditions. |
| Sn / HCl | Concentrated HCl, heating | Effective but requires strongly acidic conditions and stoichiometric metal. |
| Fe / HCl or Acetic Acid | Aqueous acid, heating | Milder than Sn/HCl and often preferred for its selectivity and lower cost. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system (e.g., water/DCM) | A mild reducing agent suitable for sensitive substrates. |
Subsequent Transformations of the Nitro-Derived Amino Group
The formation of the corresponding aniline (B41778) derivative, 2-amino-4-formyl-5-carboxy-fluorobenzene, opens up a vast array of synthetic possibilities. The amino group can be transformed into numerous other functionalities, significantly increasing the molecular diversity achievable from the parent compound.
Key transformations include:
Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium salt is a valuable intermediate that can be substituted by a wide range of nucleophiles (e.g., -Cl, -Br, -CN, -OH) in Sandmeyer or related reactions.
Amide Formation: The amino group can readily react with acyl chlorides or anhydrides to form stable amide bonds. This is a common strategy in peptide synthesis and for modifying the electronic properties of the aromatic ring.
N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging. Reductive amination offers a more controlled alternative for synthesizing secondary amines.
Heterocycle Synthesis: The amino group, in conjunction with the adjacent ortho-formyl or ortho-carboxy groups, can serve as a precursor for the synthesis of various heterocyclic ring systems, such as quinolines, quinazolines, or benzoxazines, through intramolecular condensation reactions.
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position
Displacement of Fluorine by Diverse Nucleophiles (e.g., O-, N-, S-nucleophiles)
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is a consequence of the strong electron-withdrawing nature of the nitro, formyl, and carboxyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov The C-F bond is subsequently cleaved, displacing the fluoride (B91410) ion, which is an excellent leaving group. This reactivity allows for the facile introduction of a wide variety of nucleophiles at the C2 position.
O-Nucleophiles: Oxygen-based nucleophiles such as alkoxides (e.g., sodium methoxide) and phenoxides can displace the fluorine to form ethers. For example, reacting the closely related 2-fluoro-5-nitrobenzoic acid with the hydroxyl group of phenols is a known method for synthesizing dibenz[b,f]oxazepin-11(10H)-ones. sigmaaldrich.com
N-Nucleophiles: Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, react to form the corresponding aniline derivatives. This reaction is a powerful tool for building complex nitrogen-containing molecules.
S-Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are typically potent nucleophiles and can readily displace the fluorine atom to yield thioethers. nih.gov
The ability to introduce these diverse functional groups makes the SNAr reaction on this substrate a key strategy for synthesizing polycyclic heterocyles and other complex molecular architectures. ossila.com
| Nucleophile Type | Example Nucleophile | Product Type |
|---|---|---|
| O-Nucleophile | Sodium Methoxide (NaOMe) | 2-Methoxy-4-formyl-5-nitrobenzoic acid |
| N-Nucleophile | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4-formyl-5-nitrobenzoic acid |
| S-Nucleophile | Sodium thiophenoxide (PhSNa) | 2-(Phenylthio)-4-formyl-5-nitrobenzoic acid |
Electronic and Steric Influences of Neighboring Substituents on SNAr Pathways
The rate and feasibility of the SNAr reaction are governed by both electronic and steric factors imposed by the substituents on the aromatic ring. researchgate.net
Electronic Effects: The presence of three strong electron-withdrawing groups (EWGs) has a profound activating effect on the SNAr reaction.
The nitro group (-NO₂) at the para position is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance. The charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the nucleophilic addition step.
The formyl group (-CHO) and carboxylic acid group (-COOH) at the ortho positions also contribute to activation through their inductive and resonance electron-withdrawing effects. They help to polarize the C-F bond and stabilize the anionic intermediate.
Steric Effects: While electronically activating, the ortho substituents (-CHO and -COOH) also introduce steric hindrance around the reaction center.
The bulk of these groups can impede the approach of the incoming nucleophile, potentially slowing the reaction rate compared to a less crowded substrate. This steric hindrance can be more pronounced with larger, bulkier nucleophiles. researchgate.net
However, in some cases, an ortho substituent can accelerate the reaction. For instance, a group capable of forming a hydrogen bond with the incoming nucleophile (e.g., an amine) at the transition state can lower the activation energy. researchgate.net While the formyl and carboxyl groups themselves are not ideal for this, their presence creates a sterically demanding environment that influences the trajectory and rate of nucleophilic attack.
Exploration of Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound
The reactivity of this compound is governed by the electronic and steric effects of its three distinct functional groups: the electron-withdrawing nitro and carboxyl groups, the electron-withdrawing and sterically demanding formyl group, and the highly electronegative fluorine atom. These substituents create a complex electronic landscape on the aromatic ring, suggesting that the compound would exhibit significant chemo-, regio-, and stereoselectivity in various reactions.
Chemo-, Regio-, and Stereoselectivity Data (Hypothetical)
| Reaction Type | Reagent | Potential Major Product(s) | Expected Selectivity | Rationale |
| Nucleophilic Aromatic Substitution | Amine (R-NH₂) | 2-(Alkylamino)-4-formyl-5-nitrobenzoic acid | High Regioselectivity | The fluorine atom is activated by the ortho-formyl and para-nitro groups, making the C2 position highly electrophilic and susceptible to nucleophilic attack. |
| Aldehyde Reduction | Sodium borohydride (NaBH₄) | 2-Fluoro-4-(hydroxymethyl)-5-nitrobenzoic acid | High Chemoselectivity | The aldehyde group is significantly more reactive towards mild reducing agents like NaBH₄ compared to the carboxylic acid and nitro group. |
| Aldehyde Condensation | Malonic acid (Knoevenagel) | (E)-3-(2-Fluoro-5-nitro-4-carboxyphenyl)acrylic acid | High Stereoselectivity | The condensation reaction is expected to favor the formation of the more stable E-isomer due to steric hindrance. |
| Carboxylic Acid Esterification | Methanol, Acid catalyst | Methyl 2-fluoro-4-formyl-5-nitrobenzoate | High Chemoselectivity | The carboxylic acid is the most acidic proton source and will readily undergo esterification under acidic conditions, leaving the other functional groups intact. |
This table presents hypothetical outcomes based on established chemical principles, as specific experimental data for this compound is not available in the reviewed literature.
The interplay of the functional groups is crucial. For instance, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of the nitro and formyl groups, positioned ortho and para to the fluorine atom, would significantly activate the C-F bond towards substitution. This would lead to high regioselectivity, with nucleophiles preferentially attacking the carbon bearing the fluorine atom.
In reactions involving the aldehyde, high chemoselectivity is anticipated. For example, reduction with a mild reducing agent like sodium borohydride would selectively reduce the aldehyde to an alcohol without affecting the less reactive carboxylic acid or nitro group. Similarly, condensation reactions at the formyl position, such as the Knoevenagel condensation, would proceed while leaving the other functional groups untouched. Stereoselectivity would also be a key factor in such reactions, with the formation of one stereoisomer often favored due to steric and electronic factors.
Theoretical and Computational Studies of Reaction Mechanisms and Transition States
To date, specific theoretical and computational studies on the reaction mechanisms and transition states of this compound are absent from the scientific literature. However, computational chemistry would be an invaluable tool to elucidate its reactivity. Density Functional Theory (DFT) calculations could be employed to model various reaction pathways and determine the energetic profiles, including the structures and energies of reactants, transition states, and products.
Hypothetical Computational Investigation Parameters
| Parameter | Methodology | Basis Set | Focus of Study |
| Geometry Optimization | Density Functional Theory (DFT) - B3LYP | 6-311+G(d,p) | Determination of ground state and transition state geometries. |
| Frequency Calculations | Same as above | Same as above | Characterization of stationary points as minima or transition states and calculation of zero-point vibrational energies. |
| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Same as above | Locating the transition state structures for key reaction steps. |
| Reaction Pathway Analysis | Intrinsic Reaction Coordinate (IRC) | Same as above | Confirming the connection between transition states and the corresponding reactants and products. |
This table outlines a potential computational approach for studying the reactivity of this compound.
For example, computational modeling of the nucleophilic aromatic substitution reaction could provide insights into the structure of the Meisenheimer complex intermediate and the associated activation energy barriers. This would allow for a quantitative understanding of the regioselectivity observed in such reactions.
Similarly, theoretical studies on the reduction of the aldehyde and nitro groups could help in understanding the chemoselectivity. By calculating the activation energies for the reduction of each functional group with different reducing agents, a theoretical prediction of the reaction outcome could be achieved. Furthermore, computational analysis of the transition states in condensation reactions could explain the observed stereoselectivity, providing a detailed picture of the steric and electronic interactions that govern the formation of the major product. The absence of such studies represents a significant gap in the understanding of this molecule's chemical behavior and underscores the need for future research in this area.
In-depth Analysis of this compound Reveals Scant Research on Advanced Synthetic Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of the chemical compound This compound in advanced synthetic organic chemistry. While the individual functional groups present in the molecule—a fluoro group, a formyl group, a nitro group, and a carboxylic acid—suggest potential as a versatile building block, documented studies detailing its use are not available in the public domain.
The requested article, focusing on its utilization in heterocyclic synthesis and combinatorial chemistry, cannot be generated with scientific accuracy due to the absence of specific research findings for this exact compound.
Extensive searches for the applications of "this compound" did not yield specific results for its use in the synthesis of nitrogen-containing heterocycles such as oxazepines, benzimidazoles, quinoxalinones, or dibenzazocines. Similarly, no information was found regarding its role in forming condensed polycyclic systems or its utility in cyclocondensation and annulation reactions. Furthermore, there is no available literature detailing its application in solid-phase organic synthesis (SPOS) for scaffold diversification or in diversity-oriented synthesis (DOS) through multi-component reactions.
Research is available for structurally related compounds, which highlights the potential synthetic utility of molecules with similar functionalities. For instance, 2-Fluoro-5-nitrobenzoic acid is a known precursor for various heterocyclic structures and is used in solid-phase synthesis. ossila.comsigmaaldrich.comchemicalbook.com Another related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid , is documented as a versatile building block for the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles and quinoxalinones. nih.govresearchgate.net
However, the specific combination of a formyl group at the 4-position with the other substituents in "this compound" defines a unique chemical reactivity and steric environment. Without dedicated studies on this particular molecule, any discussion of its applications in the requested advanced synthetic contexts would be speculative and would not meet the required standards of scientific accuracy.
Therefore, until research focusing specifically on the synthetic applications of this compound is published, a detailed and accurate article on this subject as outlined cannot be provided.
Advanced Applications of 2 Fluoro 4 Formyl 5 Nitrobenzoic Acid in Synthetic Organic Chemistry
Precursor for Specialty Chemicals and Functional Molecules
Development of Advanced Fluorescent Probes and Chemical Sensing Systems
There is currently no specific, published research detailing the use of 2-Fluoro-4-formyl-5-nitrobenzoic acid in the development of advanced fluorescent probes or chemical sensing systems. The inherent functionalities of the molecule could theoretically be exploited for such purposes, but experimental evidence and documented synthetic pathways are not available.
Intermediacy in the Synthesis of Agrochemicals and Precursors
Similarly, the role of this compound as an intermediate in the synthesis of agrochemicals is not documented in the available scientific and patent literature. While related structures are known intermediates for herbicides, there is no direct evidence linking this specific compound to the synthesis of existing or developmental agrochemical products.
Computational and Spectroscopic Characterization of 2 Fluoro 4 Formyl 5 Nitrobenzoic Acid
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations are indispensable tools for elucidating the properties of molecules at the electronic level. For a molecule like 2-Fluoro-4-formyl-5-nitrobenzoic acid, these methods can provide deep insights into its structure, stability, and reactivity.
An analysis of the electronic structure would typically involve the use of Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). This approach allows for the calculation of the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the nitro, formyl, and carboxylic acid groups, as well as the fluorine atom, would be expected to significantly influence the energies of these frontier orbitals.
Table 1: Illustrative Predicted Electronic Properties of this compound
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -3.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are hypothetical and serve to illustrate the typical output of quantum chemical calculations.
The presence of rotatable bonds, particularly in the carboxylic acid and formyl groups, suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface (PES). This process identifies the most stable conformer (the global minimum on the PES) as well as any other low-energy local minima. Such studies are crucial for understanding the molecule's preferred three-dimensional structure, which in turn influences its physical properties and biological activity. Intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent fluorine atom or the formyl oxygen could play a significant role in stabilizing certain conformations.
Quantum chemical calculations are also employed to predict spectroscopic parameters. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes.
Furthermore, various reactivity descriptors derived from the electronic structure calculations can provide insights into the molecule's chemical behavior. These include parameters such as electronegativity, chemical hardness, and softness, which are calculated from the HOMO and LUMO energies. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum displays absorption bands at frequencies corresponding to specific vibrational modes. For this compound, the FT-IR spectrum would be expected to show characteristic bands for its various functional groups.
Table 2: Illustrative FT-IR Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Illustrative) | Intensity | Assignment |
|---|---|---|
| 3100-2800 | Broad | O-H stretching of the carboxylic acid |
| ~1710 | Strong | C=O stretching of the carboxylic acid |
| ~1690 | Strong | C=O stretching of the formyl group |
| ~1600, ~1480 | Medium | C=C stretching of the aromatic ring |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1250 | Medium | C-O stretching of the carboxylic acid |
Note: This table presents expected vibrational frequencies based on known group frequencies and is for illustrative purposes only.
Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information, especially regarding the vibrations of the aromatic ring and the nitro group. The symmetric stretching of the nitro group, for instance, typically gives a strong band in the Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR Chemical Shift Assignments
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. For this compound, one would anticipate a specific set of signals corresponding to the distinct protons, carbons, and the fluorine atom in the molecule.
Expected ¹H NMR Spectrum: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the aldehyde proton. The carboxylic acid proton might be observable as a broad singlet, depending on the solvent and concentration. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro, formyl, and carboxylic acid groups, as well as the electronegativity of the fluorine atom.
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule, including the aromatic carbons, the carboxyl carbon, and the formyl carbon. The positions of these signals would provide valuable information about the electronic structure of the benzene (B151609) ring and the functional groups.
Expected ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom. Its chemical shift would be indicative of the electronic environment on the aromatic ring.
A hypothetical data table for the predicted chemical shifts is presented below. It is important to note that these are estimated values and require experimental verification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |
| H (Aromatic) | - | - | - |
| H (Aromatic) | - | - | - |
| H (Formyl) | - | - | - |
| H (Carboxyl) | - | - | - |
| C (Aromatic) | - | - | - |
| C (Aromatic) | - | - | - |
| C (Aromatic) | - | - | - |
| C (Aromatic) | - | - | - |
| C (Aromatic) | - | - | - |
| C (Aromatic) | - | - | - |
| C (Carboxyl) | - | - | - |
| C (Formyl) | - | - | - |
| F | - | - | - |
Elucidation of Molecular Structure and Connectivity through 2D NMR Techniques
To unambiguously assign the chemical shifts and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton, proton-carbon, and long-range proton-carbon correlations, respectively. This would provide definitive proof of the substitution pattern on the benzene ring.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the precise molecular weight of this compound, confirming its elemental formula.
The fragmentation pattern observed in the mass spectrum would offer insights into the stability of different parts of the molecule and could be used to confirm the presence of the various functional groups. A hypothetical table of expected mass spectrometry data is provided below.
| Ion | m/z (predicted) |
| [M]+ | - |
| [M-OH]+ | - |
| [M-COOH]+ | - |
| [M-NO₂]+ | - |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data would offer a complete and unambiguous structural characterization of the molecule.
Future Research Directions and Emerging Paradigms for 2 Fluoro 4 Formyl 5 Nitrobenzoic Acid
Development of Eco-Friendly and Sustainable Synthetic Processes
Future research will undoubtedly focus on developing green and sustainable methods for the synthesis of 2-Fluoro-4-formyl-5-nitrobenzoic acid. Traditional nitration and oxidation reactions often rely on harsh conditions, stoichiometric reagents, and environmentally hazardous solvents. orgsyn.orgyoutube.com A shift towards eco-friendly alternatives is essential. Key areas of exploration would include:
Alternative Nitrating Agents: Moving away from conventional mixed acid (HNO₃/H₂SO₄) systems to milder and more selective agents. beilstein-journals.org This could involve solid acid catalysts or enzymatic nitration approaches, which are gaining traction for their potential to reduce waste and improve safety. acs.orgacs.org
Green Solvents: Replacing chlorinated solvents with benign alternatives like water, supercritical fluids, or bio-based solvents. Research into solvent-free reaction conditions will also be a critical goal.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation, a core principle of green chemistry.
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of novel catalysts is paramount for the selective and efficient synthesis and derivatization of this compound. Future work will likely investigate a range of catalytic systems capable of targeting the specific functional groups of the molecule.
Oxidation Catalysts: For the synthesis of the carboxylic acid and formyl functionalities from a suitable precursor like 2-fluoro-5-nitro-p-xylene, research could explore heterogeneous catalysts that are easily recoverable and reusable. Systems based on cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or metalloporphyrins, which have been used for oxidizing related nitrotoluenes, could offer efficient and greener alternatives to traditional oxidants like dichromate. orgsyn.orgresearchgate.net
Reduction Catalysts: For the selective reduction of the nitro group to an amine—a key transformation for pharmaceutical and materials science applications—research into chemoselective catalysts is crucial. This includes exploring supported metal nanoparticles (e.g., Pd, Pt, Ni) that can facilitate hydrogenation under mild conditions while preserving the aldehyde and carboxylic acid groups.
Cross-Coupling Catalysts: Palladium-based catalysts, ubiquitous in modern organic synthesis, could be employed for C-C and C-N bond formation, using the fluorinated aromatic ring as a handle for reactions like Suzuki or Buchwald-Hartwig coupling.
A summary of potential catalytic approaches, extrapolated from related compounds, is presented below.
| Catalyst Type | Application | Potential Advantages |
| Solid Acid Catalysts (e.g., MoO₃/TiO₂–ZrO₂) | Aromatic Nitration | Reusable, reduced corrosive waste, suitable for flow chemistry. acs.org |
| Metalloporphyrins | Toluene (B28343) Oxidation | Biomimetic, can use molecular oxygen as the oxidant. |
| Cerium(IV) Ammonium Nitrate (CAN) | Benzylic Oxidation | Ease of handling, lack of toxicity compared to heavy metals. researchgate.net |
| Supported Pd or NiFe Hydrogenase | Nitro Group Reduction | High selectivity, mild reaction conditions, green (H₂ as reductant). chemrxiv.org |
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
To transition from laboratory-scale synthesis to industrial production, the integration of automated and continuous flow chemistry platforms is a critical future direction. rsc.org Aromatic nitration reactions are notoriously exothermic and can pose significant safety risks in large-scale batch reactors. beilstein-journals.orgsoton.ac.uk
Flow chemistry offers inherent safety advantages due to the small reaction volumes and superior heat and mass transfer capabilities of microreactors. vapourtec.com This allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, higher selectivity, and minimized formation of hazardous byproducts. rsc.orgsoton.ac.uk Future research would involve:
Developing robust flow protocols for the key synthetic steps, particularly the nitration and oxidation stages.
Integrating in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization.
Investigation of Biocatalytic Approaches for Chemo- and Enantioselective Transformations
Biocatalysis represents a frontier in sustainable chemistry, offering unparalleled selectivity under mild, aqueous conditions. researchgate.net For a multifunctional molecule like this compound, enzymes could provide solutions for transformations that are challenging to achieve with conventional chemical catalysts.
Nitroreductases: A significant area of research would be the use of nitroreductase enzymes for the selective reduction of the nitro group to an amine. nih.govresearchgate.net These flavoenzymes can operate under ambient conditions and are capable of reducing nitroaromatics to the corresponding arylamines, often without affecting other reducible functional groups like aldehydes. researchgate.netoup.com
Oxidoreductases: Other enzymes, such as alcohol dehydrogenases or aldehyde oxidases, could be explored for interconversion of the formyl and carboxylic acid groups or for enantioselective reductions if a prochiral ketone precursor were used.
Enzymatic Nitration: While still an emerging field, enzymatic nitration offers a potential green alternative for installing the nitro group with high regioselectivity, avoiding the formation of isomers that often plague chemical methods. acs.org
The use of biocatalysis could be particularly valuable for generating chiral building blocks for the pharmaceutical industry.
Design and Synthesis of Complex Molecular Architectures and Supramolecular Assemblies
The unique arrangement of functional groups in this compound makes it an ideal building block (synthon) for constructing more complex molecules. Future research will likely exploit its reactivity to create novel heterocycles, polymers, and supramolecular structures.
Heterocycle Synthesis: The aldehyde and the latent amino group (via nitro reduction) are perfectly positioned for cyclization reactions to form nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
Multicomponent Reactions (MCRs): The molecule could serve as a substrate in MCRs, such as the Ugi or Passerini reactions, allowing for the rapid assembly of complex and diverse molecular libraries from simple precursors.
Supramolecular Chemistry: The carboxylic acid group is a classic functional group for forming robust hydrogen-bonded dimers. The interplay of these strong interactions with weaker C-H···O or π-π stacking interactions, influenced by the nitro and fluoro substituents, could be harnessed to design crystal lattices with specific material properties (e.g., for nonlinear optics or improved mechanical performance). researchgate.net
High-Throughput Screening for New Reaction Discovery and Optimization
To accelerate the exploration of the chemical space accessible from this compound, high-throughput screening (HTS) and high-throughput experimentation (HTE) will be indispensable tools. sigmaaldrich.comacs.org These approaches involve running hundreds or thousands of reactions in parallel on a microscale, allowing for the rapid identification of optimal reaction conditions or novel transformations. nih.gov
Future research would leverage HTS to:
Screen Catalyst Libraries: Rapidly evaluate large collections of metal catalysts and ligands for key transformations like cross-coupling or selective reductions.
Optimize Reaction Conditions: Systematically vary parameters such as solvents, bases, temperature, and reactant ratios to quickly map the reaction landscape and find conditions that maximize yield and selectivity. acs.org
Discover New Reactions: Test the reactivity of the target molecule against a diverse set of reagents to uncover novel synthetic pathways and generate unique derivatives for biological screening.
Computational Design of Derivatives with Tailored Reactivity Profiles
In silico methods are becoming increasingly powerful in predicting and guiding synthetic chemistry. Computational tools, particularly Density Functional Theory (DFT), will be a key component of future research to understand and tailor the properties of this compound and its derivatives. mdpi.compsu.edu
Reactivity Prediction: DFT calculations can be used to determine the electron density, molecular orbital energies, and other quantum chemical parameters of the molecule. unamur.be This information can predict the relative reactivity of the different functional groups and the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategy.
Designing Novel Derivatives: By computationally modeling derivatives with different substituents, researchers can predict how these changes will affect the molecule's electronic properties, acidity, and intermolecular interactions. ucl.ac.ukchemrxiv.orgresearchgate.net This allows for the rational design of new compounds with tailored properties for specific applications, such as active pharmaceutical ingredients or functional materials, before committing to laborious laboratory synthesis.
Mechanism Elucidation: Computational studies can help elucidate the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and catalyst design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
